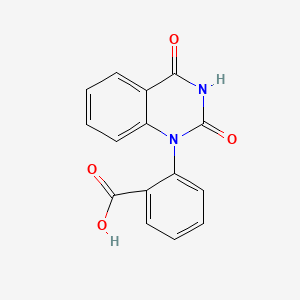

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

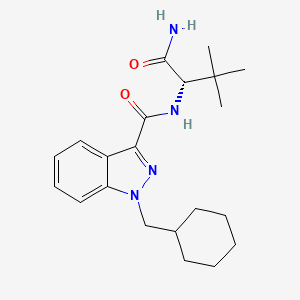

The compound “2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid” is a derivative of 3-Hydroxyquinazoline-2,4(1H,3H)-Dione . It is a part of a series of metal ion chelators with potent Anti-HCV activities .

Synthesis Analysis

The synthesis of this compound involves the use of 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide as the halide in the reactants . The crude product was obtained as a white solid .Molecular Structure Analysis

The molecular formula of the compound is C8H5N2O2 . It has an average mass of 161.138 Da and a mono-isotopic mass of 161.035645 Da .Chemical Reactions Analysis

The compound is a part of a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives . These compounds have shown good inhibitory activities on non-structural protein 5B (NS5B) polymerase .Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H5N2O2 . It has an average mass of 161.138 Da and a mono-isotopic mass of 161.035645 Da .Scientific Research Applications

Anticonvulsant Activity : A study by El Kayal et al. (2019) synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated their anticonvulsant activity. They found a compound within this series that improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting potential as an anticonvulsant agent (El Kayal et al., 2019).

Synthesis of Dialkyl Derivatives : Khouili et al. (2021) reported the synthesis of new alkyl derivatives, alkyl 2-[2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl]benzoates. These compounds were characterized by NMR and X-ray crystallographic analysis, indicating their potential for further chemical and pharmacological studies (Khouili et al., 2021).

Antimicrobial and Anticonvulsant Properties : Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).

Efficient Synthesis and Transformation : Rafeeq et al. (2015) described an efficient synthesis method for 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione, involving dehydrative ring closure. This methodology may facilitate the production and exploration of this compound for further applications (Rafeeq et al., 2015).

Pharmaceutical Pollutants Treatment : Xie et al. (2021) investigated the removal of carbamazepine, a pharmaceutical pollutant, using a microbial fuel cell coupled constructed wetland system. They identified transformation products, including 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) benzoic acid, which indicates its relevance in environmental and pharmaceutical waste treatment (Xie et al., 2021).

Mechanism of Action

The compound may exert an anti-HCV effect by targeting NS5B . This speculation is supported by molecular docking studies and ultraviolet-visible (UV-Vis) spectrophotometry assay, in which the possibility of binding of 3-hydroxyquinazoline-2,4(1H,3H)-diones with Mg2+ in the NS5B catalytic center was observed .

Future Directions

properties

IUPAC Name |

2-(2,4-dioxoquinazolin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-13-9-5-1-3-7-11(9)17(15(21)16-13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,19,20)(H,16,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIPTUVOCVNKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)N2C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40788476 |

Source

|

| Record name | 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40788476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537693-30-4 |

Source

|

| Record name | 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40788476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of identifying 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid in a CW-MFC system designed for carbamazepine removal?

A1: The identification of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid (TP283) as a transformation product of carbamazepine (CBZ) in the CW-MFC system is crucial for several reasons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)

![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)